molecular formula C21H23FN2O3 B2963777 2-(1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903330-67-5

2-(1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2963777
CAS No.: 1903330-67-5
M. Wt: 370.424
InChI Key: AYEXQSWPLDAEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Scientific Research Applications

Biotransformation and Metabolic Fate

One study discusses the biotransformation of β-secretase inhibitors, which include compounds structurally related to the one mentioned. It highlights the metabolic pathways involved in the degradation of these compounds, including the ring opening and contraction of a pyrimidine ring, offering insights into their pharmacokinetics and potential applications in drug development (Lindgren et al., 2013).

Synthesis Techniques

Another study provides details on the synthesis of N-(Arylaminomethyl)-phthalimides through reactions involving N-Hydroxymethylphthalimide and arylamines. This research could be relevant for understanding methods to synthesize complex molecules like the one , showcasing various synthetic routes and the influence of substituents on the reaction outcomes (Sena et al., 2007).

Novel Synthesis Methods

An article describes a novel method for synthesizing a complex N-phenylphthalimide compound, highlighting the key processes and optimal conditions for achieving high yields. This might give an idea of the synthetic challenges and strategies for crafting intricate molecules with specific functional groups (Hai, 2007).

Anticancer Activity

Research on Isoindole-1,3(2H)-dione derivatives, known for their cytotoxic effects on cancer cells, emphasizes the significance of substituents in determining their anticancer activities. This study could be pertinent to exploring the potential therapeutic applications of complex isoindole compounds (Tan et al., 2020).

Innovative Compound Structures

Lastly, a study focuses on the crystal structure analysis of compounds with isoindole-dione structures, which may offer valuable insights into the design and optimization of new molecules for specific scientific applications (Park et al., 2015).

Properties

IUPAC Name

2-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-13-6-7-14(10-18(13)22)8-9-19(25)23-11-15(12-23)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-3,6-7,10,15-17H,4-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXQSWPLDAEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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